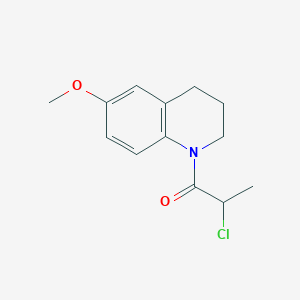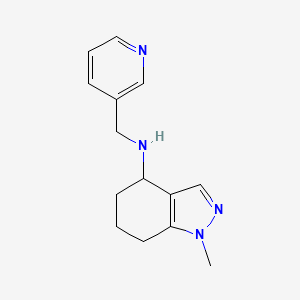
2-chloro-1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)propan-1-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as CQP, and it is a derivative of quinoline. The purpose of
Mecanismo De Acción
The mechanism of action of 2-chloro-1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)propan-1-one is not fully understood. However, it has been suggested that the compound inhibits the growth and proliferation of cancer cells by inducing apoptosis (programmed cell death). It may also act by inhibiting the activity of specific enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
2-chloro-1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)propan-1-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in cancer cell growth, as well as induce apoptosis in cancer cells. Additionally, it has been shown to exhibit anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-chloro-1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)propan-1-one in lab experiments is its potential therapeutic applications. Additionally, it is relatively easy to synthesize and purify, making it a viable option for research studies. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-chloro-1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)propan-1-one. One potential direction is to investigate its potential use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases. Finally, future research may focus on developing more soluble derivatives of this compound to overcome its limitations in lab experiments.
Conclusion:
In conclusion, 2-chloro-1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)propan-1-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method involves the reaction of 6-methoxy-2-quinolinecarboxaldehyde with chloroacetyl chloride in the presence of a base. This compound has been shown to exhibit anti-cancer activity, anti-inflammatory activity, and other biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis method of 2-chloro-1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)propan-1-one involves the reaction of 6-methoxy-2-quinolinecarboxaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions, and the resulting product is purified using column chromatography. The yield of the product is typically around 50%.
Aplicaciones Científicas De Investigación
2-chloro-1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)propan-1-one has been used in various scientific research studies due to its potential therapeutic applications. One of the primary applications of this compound is in the field of cancer research. It has been shown to exhibit anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells.
Propiedades
IUPAC Name |
2-chloro-1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9(14)13(16)15-7-3-4-10-8-11(17-2)5-6-12(10)15/h5-6,8-9H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKFZMNQBLGZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2=C1C=CC(=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-1-cyclobutylmethanamine](/img/structure/B7540899.png)
![3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7540903.png)
![6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid](/img/structure/B7540904.png)
![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540919.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B7540942.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B7540946.png)

![1-[[2-(4-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7540962.png)
![2-[2-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7540966.png)
![N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540971.png)
![1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7540980.png)
![Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate](/img/structure/B7540986.png)
![N-(1,1-dioxothiolan-3-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-ethylacetamide](/img/structure/B7540994.png)